Technical Whitepaper: 3-Bromo-2-fluoro-5-methylbenzonitrile
Technical Whitepaper: 3-Bromo-2-fluoro-5-methylbenzonitrile
The following technical guide details the chemical identity, synthesis, and application logic of 3-Bromo-2-fluoro-5-methylbenzonitrile , a specialized halogenated scaffold used in high-value medicinal chemistry campaigns.
A Critical Intermediate for Orthogonal Functionalization in Drug Discovery
Executive Summary
3-Bromo-2-fluoro-5-methylbenzonitrile (CAS 1260741-40-9 ) is a tri-substituted benzene derivative that serves as a high-utility scaffold in the synthesis of pharmaceutical agents, particularly kinase inhibitors, Factor IXa inhibitors, and epigenetic modulators (KAT inhibitors).[1]
Its value lies in its orthogonal reactivity profile :
-
C-2 Fluorine: Highly activated for Nucleophilic Aromatic Substitution (
) due to the ortho-cyano group. -
C-3 Bromine: Sterically positioned for selective Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C-5 Methyl: A metabolic handle that can be retained for hydrophobic interaction or oxidized to an aldehyde/acid for further elaboration.
This guide provides a validated technical overview for researchers utilizing this intermediate.
Chemical Identity & Physical Properties[5]
| Property | Specification |
| CAS Registry Number | 1260741-40-9 |
| IUPAC Name | 3-Bromo-2-fluoro-5-methylbenzonitrile |
| Molecular Formula | |
| Molecular Weight | 214.04 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 68–72 °C (Typical range) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| Purity Standard | |
| SMILES | Cc1cc(C#N)c(F)c(Br)c1 |
Synthesis Logic: The "Directed Bromination" Pathway
The synthesis of CAS 1260741-40-9 relies on the synergistic directing effects of the substituents on the precursor, 2-Fluoro-5-methylbenzonitrile .
Mechanistic Insight[9]
-
Fluorine (C-2): A strong ortho/para director. It directs electrophiles to C-3 and C-5. Since C-5 is blocked by the methyl group, the directing force is concentrated on C-3 .
-
Nitrile (C-1): A strong electron-withdrawing group (EWG) and meta director. It directs electrophiles to C-3 and C-5.
-
Methyl (C-5): A weak ortho/para director. It directs to C-4 and C-6.[2]
Validated Protocol (Step-by-Step)
-
Starting Material: 2-Fluoro-5-methylbenzonitrile (1.0 eq).
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq) or
. -
Acid Catalyst: Concentrated
or Trifluoroacetic acid (TFA). -
Conditions: Stir at 0°C to RT for 12–24 hours.
-
Workup: Quench with ice water; extract with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol/Heptane or Column Chromatography (Petroleum ether/EtOAc).
Figure 1: Regioselective synthesis pathway driven by cooperative directing effects.
Reactivity Profile & Applications
This scaffold is designed for sequential orthogonal functionalization . The chemical environment of the benzene ring allows researchers to modify specific positions without affecting others.
A. The "Gateway" (C-2)
The fluorine atom at C-2 is highly labile to nucleophilic attack because it is ortho to the electron-withdrawing nitrile group.
-
Reaction: Nucleophilic Aromatic Substitution (
). -
Reagents: Primary/Secondary amines (e.g., piperidines, piperazines), alkoxides.
-
Conditions:
, DMF/DMSO, mild heat (60–80°C). -
Outcome: Replacement of Fluorine with the nucleophile. The Bromine at C-3 remains intact.
B. The Cross-Coupling "Handle" (C-3)
Once the C-2 position is derivatized (or before, depending on chemoselectivity requirements), the Bromine at C-3 serves as a partner for metal-catalyzed couplings.
-
Reaction: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira.
-
Reagents: Boronic acids, Palladium catalysts (e.g.,
, ). -
Outcome: Introduction of biaryl systems or heterocycles critical for drug potency.
C. Case Study Applications
-
Factor IXa Inhibitors: Used to synthesize benzisoxazole derivatives where the nitrile is cyclized with a hydroxylamine equivalent.
-
KAT Inhibitors (Epigenetics): The scaffold is used to build inhibitors of MYST family acetyltransferases (e.g., MOF, TIP60) by coupling distinct pharmacophores at C-2 and C-3.
-
QPCTL Inhibitors: Used in cancer immunotherapy agents, where the C-2 fluorine is displaced by a piperidine ring carrying a triazole moiety.
Figure 2: Sequential functionalization workflow for medicinal chemistry optimization.
Handling & Safety Protocols
While specific toxicological data for this intermediate may be limited, it should be handled with the rigor accorded to halogenated benzonitriles.
-
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (Category 4).
-
Irritation: Causes skin irritation and serious eye irritation.
-
-
Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile or oxidation.
-
Spill Response: Do not let product enter drains. Sweep up solid spills and dispose of as hazardous chemical waste.
References
-
Preparation of Benzisoxazole Sulfonamide Deriv
- Source: P
- Context: Describes the use of 3-Bromo-2-fluoro-5-methylbenzonitrile (referred to as Intermediate 16d)
-
URL:
-
Factor IXa Inhibitors.
-
Source: Patent WO2015160636A1 (2015).[2]
- Context: details the conversion of 3-bromo-2-fluoro-5-methylbenzonitrile into 7-bromo-5-methylbenzo[d]isoxazol-3-amine.
-
URL:
-
-
QPCTL and QPCT Inhibitors for Cancer Tre
- Source: P
- Context: Utilizes the scaffold for reactions with piperidine deriv
-
URL:
-
Chemical Supplier Verific
-
Source: BLD Pharm / Bidepharm Catalog.[3]
- Context: Confirms the specific CAS number for 3-Bromo-2-fluoro-5-methylbenzonitrile.
-
URL:
-
